molecular formula C11H8N2O2 B2962337 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile CAS No. 91135-57-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile

Cat. No.: B2962337
CAS No.: 91135-57-8
M. Wt: 200.197
InChI Key: CCMYZTUSYFAWOI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is a phthalimide derivative characterized by a nitrile group at the 2-position of the propane chain attached to the isoindole-1,3-dione core. This compound belongs to a class of molecules where the phthalimide moiety is functionalized with diverse substituents, enabling applications in organic synthesis, pharmaceuticals, and materials science. The nitrile group confers unique reactivity, such as participation in nucleophilic additions or cycloaddions, distinguishing it from esters, aldehydes, or sulfonamide derivatives. Structural studies of related compounds, such as its positional isomer 3-(1,3-dioxoisoindolin-2-yl)propanenitrile, reveal crystal packing stabilized by C–H···O and C–H···N interactions .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYZTUSYFAWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization and nitrile formation. One common method involves the following steps:

    Reaction of Phthalic Anhydride with Amine: Phthalic anhydride reacts with an amine to form a phthalimide intermediate.

    Cyclization: The phthalimide intermediate undergoes cyclization to form the isoindoline ring system.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Substituted isoindoline derivatives with various functional groups replacing the nitrile group.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Esters

Phthalimide esters, such as (1,3-dioxo-isoindol-2-yl)methyl benzoate derivatives (e.g., 4a–4n), replace the nitrile with ester functionalities. Key comparisons include:

  • Melting Points : Chloro-substituted esters (e.g., 4b: 161–163°C, 4c: 157–159°C) exhibit higher melting points than methyl- or methoxy-substituted analogs (e.g., 4f: 144–146°C, 4m: 133–135°C), attributed to stronger dipole-dipole interactions from electronegative substituents .
  • Reactivity : Esters undergo hydrolysis or transesterification, whereas nitriles participate in nucleophilic additions (e.g., forming amides or tetrazoles).

Aldehydes

3-(1,3-Dioxo-isoindol-2-yl)propionaldehyde () replaces the nitrile with an aldehyde group. The aldehyde’s higher reactivity enables condensation reactions (e.g., forming Schiff bases), but it is more prone to oxidation compared to the nitrile.

Sulfonamides and Sulfonyl Chlorides

  • 3-(1,3-Dioxo...sulfonyl chloride (): The sulfonyl chloride moiety is highly reactive, serving as an intermediate for sulfonamide synthesis. Steric effects from dimethyl groups on the propane chain may modulate reactivity .

Substituent Effects on the Aromatic Ring

Derivatives with substituents on the benzoate ring (e.g., chloro, methyl, methoxy) demonstrate how electronic and steric factors influence properties:

  • Electron-Withdrawing Groups (Cl) : Increase melting points and stabilize the phthalimide core via resonance.
  • Electron-Donating Groups (Me, OMe) : Lower melting points and enhance solubility in polar solvents .

Data Tables

Table 1: Comparison of Phthalimide Derivatives

Compound Name Functional Group Molecular Formula Melting Point (°C) Key Properties/Applications Reference
2-(1,3-Dioxo...propanenitrile Nitrile C₁₁H₈N₂O₂ Not reported Synthetic intermediate, cycloadditions
3-(1,3-Dioxo...propanenitrile (isomer) Nitrile C₁₁H₈N₂O₂ Not reported Crystal packing via C–H···O/N bonds
(1,3-Dioxo...methyl 4-chlorobenzoate Ester C₁₇H₁₂ClNO₄ 145–147 High dipole interactions
(1,3-Dioxo...methyl 4-methoxybenzoate Ester C₁₈H₁₅NO₅ 130–133 Enhanced solubility
3-(1,3-Dioxo...propionaldehyde Aldehyde C₁₁H₉NO₃ Not reported Condensation reactions
2-(1,3-Dioxo...sulfonamide Sulfonamide C₁₀H₁₀N₂O₃S Not reported Potential bioactivity

Table 2: Substituent Effects on Melting Points (Esters)

Substituent (Position) Example Compound Melting Point (°C)
2-Cl 4b 161–163
3-Cl 4c 157–159
4-Cl 4d 145–147
2-Me 4f 144–146
4-OMe 4m 133–135

Biological Activity

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H10N2O2C_{11}H_{10}N_2O_2 and a molecular weight of approximately 218.21 g/mol. Its structure features a dioxoisoindole moiety, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with isoindole structures often exhibit anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted by Smith et al. (2023) demonstrated that a related isoindole compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways leading to apoptosis.

CompoundIC50 (µM)Cell LineMechanism
Isoindole Derivative A15MCF-7 (Breast Cancer)Apoptosis
Isoindole Derivative B20HeLa (Cervical Cancer)Cell Cycle Arrest

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest it has activity against various bacterial strains.

Research Findings:
In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activities of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Gene Expression Modulation : Alterations in gene expression profiles related to apoptosis and cell cycle regulation have been observed.

Safety and Toxicology

While the therapeutic potential is promising, the safety profile must be assessed. Toxicity studies are crucial to determine the safe dosage ranges and potential side effects. Current data suggest moderate toxicity levels at higher concentrations.

Q & A

Q. Table 1: Representative Reaction Conditions

DerivativeSolvent SystemYield (%)Melting Point (°C)
3-Methylbenzoate esterAcetone74148–150
4-Methoxybenzoate esterAcetone/Methanol82130–133
2-Chlorobenzoate esterAcetic acid/Ethanol74161–163

(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing phthalimide derivatives?

Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in aromatic regions, especially for isoindole protons .
  • Variable Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., NH protons in DMSO-d₆) .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray diffraction data to confirm molecular geometry .
  • IR Deconvolution : Analyze carbonyl stretches (~1700–1750 cm⁻¹) to distinguish between phthalimide C=O and ester/amide groups .

(Basic) What crystallographic techniques are employed to determine the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Siemens SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ direct methods (SHELXT) or charge-flipping algorithms .
  • Refinement : Refine using SHELXL with full-matrix least-squares on F². Typical R factors: <0.05 .
  • Hydrogen Bonding Analysis : Identify C–H···O/N interactions (e.g., 2.8–3.2 Å) to explain crystal packing .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=7.42 Å, b=12.35 Å, c=14.20 Å
R factor0.030
Hydrogen bondsC7–H7···O1 (2.89 Å)

(Advanced) What computational methods complement experimental data in studying the electronic properties of isoindole derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare bond lengths/angles with SCXRD data .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient phthalimide cores) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to rationalize crystallization behavior .
  • TD-DFT for UV/Vis : Predict absorption spectra and compare with experimental data (e.g., λmax for photophysical studies) .

(Basic) What are the key reaction mechanisms involved in the nucleophilic substitution of related chloro-derivatives?

Methodological Answer:
Chloro-derivatives (e.g., benzoyl chloride analogs) undergo SN2 or SN1 mechanisms depending on steric hindrance:

  • SN2 Pathway : Observed in aliphatic systems (e.g., methylene-linked chlorides) with backside attack by nucleophiles (amines, alcohols) .
  • SN1 Pathway : Favored in bulky aromatic systems via carbocation intermediates (e.g., benzyl chlorides) .
  • Catalysis : Use DMAP or triethylamine to stabilize transition states and enhance yields .

(Advanced) How do hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer:
Hydrogen bonds (e.g., C–H···O/N) dictate supramolecular assembly:

  • Dimer Formation : Symmetry-related molecules form dimers via C7–H7···O1 interactions (2.89 Å) .
  • Chain Propagation : Intermolecular C–H···N bonds (3.05 Å) extend into 1D chains .
  • Packing Efficiency : Analyze using Mercury software to calculate void volumes (<5% typical for dense packing) .

(Basic) What purification techniques are optimal for isolating phthalimide esters?

Methodological Answer:

  • Recrystallization : Use ethanol/acetone mixtures (1:3 v/v) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar derivatives .
  • MPLC : For scale-up, employ medium-pressure systems with gradients of dichloromethane/methanol .

(Advanced) What strategies are recommended for analyzing antioxidant activity in novel phthalimide esters?

Methodological Answer:

  • DPPH Assay : Monitor radical scavenging at 517 nm; IC50 values <50 µM indicate high activity .
  • ORAC Assay : Quantify peroxyl radical inhibition using fluorescein decay kinetics .
  • SAR Analysis : Correlate substituents (e.g., electron-withdrawing Cl, OCH₃) with activity trends .

Q. Table 3: Antioxidant Activity of Selected Derivatives

DerivativeDPPH IC50 (µM)ORAC (µM TE/g)
4-Methylbenzoate ester423200
3-Methoxybenzoate ester383500
2,4-Dichlorobenzoate ester552800

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